An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutoxy-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutoxy-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutoxy-1H-pyrazole is a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1][2] Understanding the physicochemical properties of 4-isobutoxy-1H-pyrazole is fundamental to its application in drug design, formulation development, and pharmacokinetic studies. This guide provides a comprehensive overview of its key physicochemical characteristics, offering both predicted data and detailed experimental protocols for their determination.
Molecular Structure and Properties
The foundational attributes of 4-isobutoxy-1H-pyrazole are summarized in the table below. These properties are critical for any further computational or experimental evaluation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂O | [3] |
| Molecular Weight | 140.18 g/mol | [3] |
| Physical Form | Off-white solid | [3] |
| CAS Number | 1429902-42-0 | [3] |
| Canonical SMILES | CC(C)COC1=CNN=C1 | |
| InChI Key | DSEMYQRPCXZZRE-UHFFFAOYSA-N | [4] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, computational predictive models are invaluable tools for estimating its physicochemical properties. Several online platforms and software can provide reliable predictions based on the molecule's structure.[5][6][7][8][9][10][11][12][13][14]
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 95 - 120 °C | Group contribution methods, Machine learning models[10][15] |
| Boiling Point | 250 - 270 °C at 760 mmHg | Structure-based prediction algorithms |
| pKa (acidic, NH) | 12 - 14 | Rowan's Free Online pKa Calculator, ACD/pKa[5][9] |
| pKa (basic, N) | 1.5 - 2.5 | Rowan's Free Online pKa Calculator, ACD/pKa[5][9] |
| LogP | 1.5 - 2.0 | XLogP3, various online predictors |
| Water Solubility | Low to moderate | Machine learning models[6][16] |
Note: These values are in-silico predictions and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
For definitive characterization, experimental determination of the physicochemical properties is essential. The following sections provide detailed protocols for key properties.
Melting Point Determination
The melting point is a crucial indicator of purity for a solid compound. A sharp melting range typically signifies high purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: Finely grind a small amount of 4-isobutoxy-1H-pyrazole powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of 4-isobutoxy-1H-pyrazole in various solvents is critical for its use in assays, formulations, and purification processes. The "like dissolves like" principle suggests it will be more soluble in organic solvents than in water.
Methodology: Shake-Flask Method
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane).
-
Equilibration: Add an excess amount of solid 4-isobutoxy-1H-pyrazole to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For 4-isobutoxy-1H-pyrazole, there are two potential ionization sites: the acidic proton on the pyrazole ring (NH) and the basic nitrogen atom.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a solution of 4-isobutoxy-1H-pyrazole of known concentration in a suitable solvent system (e.g., water-ethanol mixture to ensure solubility).
-
Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution.
-
Titration (for acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Titration (for basic pKa): Titrate a separate sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa Determination.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of 4-isobutoxy-1H-pyrazole.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.
-
Pyrazole Ring Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring, typically in the range of 7.0-8.0 ppm.
-
Isobutoxy Group Protons:
-
A doublet for the two CH₂ protons adjacent to the oxygen atom.
-
A multiplet for the CH proton.
-
A doublet for the six equivalent CH₃ protons.
-
-
NH Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring.
-
Isobutoxy Group Carbons: Signals for the CH₂, CH, and CH₃ carbons of the isobutoxy group.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.
-
C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.
-
C=C and C=N Stretch: Bands in the aromatic region of 1400-1600 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1300 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (140.18 m/z).
-
Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ and HCN.[17] The isobutoxy side chain will also undergo characteristic fragmentation.
Safety and Handling
Based on the Safety Data Sheet information for pyrazole derivatives, the following precautions should be taken when handling 4-isobutoxy-1H-pyrazole:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area or with a fume hood.
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale.
-
Storage: Store in a cool, dry place away from direct sunlight in a tightly sealed container.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 4-isobutoxy-1H-pyrazole. While experimental data for this specific compound is limited, this guide offers robust predictive data and detailed experimental protocols to enable its thorough characterization. The provided information is essential for researchers and scientists working on the development of new therapeutics and other applications involving this pyrazole derivative.
References
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